PDM11

Übersicht

Beschreibung

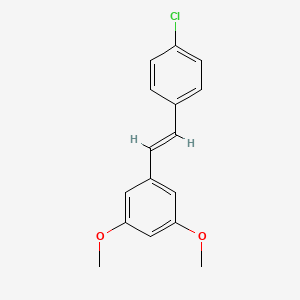

Chemically, it is defined as 1-[2-(4-chlorophenyl)-vinyl]-3,5-dimethylbenzene (molecular formula: C₁₆H₁₅ClO₂; molecular weight: 274.74 g/mol). Unlike RSV, PDM11 lacks antioxidant activity in assays measuring hydroxyl radical scavenging .

Vorbereitungsmethoden

Synthetic Routes for PDM11

Core Stilbene Scaffold Construction

This compound’s synthesis begins with the formation of its central (E)-stilbene structure, a hallmark of resveratrol derivatives. The Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 3,5-dimethoxyacetophenone under basic conditions generates the α,β-unsaturated ketone intermediate. Catalytic hydrogenation or Wittig-Horner reactions are employed to install the trans (E)-configured double bond, a critical determinant of AhR binding affinity . Modifications at the 4′-position (chlorine substitution) and 3,5-methoxylation patterns distinguish this compound from parent resveratrol, as illustrated in Table 1 .

Table 1: Structural and Receptor Affinity Comparison of Resveratrol Analogues

| Compound | R1 | R2 | AhR Ki (nM) | AhR Activity | ER Ki (nM) | ER Activity |

|---|---|---|---|---|---|---|

| Resveratrol | 4′-OH | OH | 169 ± 5.2 | Antagonist | 785 ± 4.1 | Agonist |

| This compound | 4′-OMe | Cl | 1.4 ± 0.7 | Antagonist | >100,000 | Inactive |

Source: Adapted from de Medina et al. (2005) as cited in PMC .

Halogenation and Methoxylation Strategies

The 4′-chlorophenyl group in this compound is introduced via electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS) in dichloromethane. Concurrently, methoxylation at the 3,5-positions of the distal phenyl ring is achieved through nucleophilic substitution reactions with methyl iodide in the presence of potassium carbonate. These modifications enhance metabolic stability and AhR binding by reducing oxidative degradation and optimizing hydrophobic interactions with the receptor’s ligand-binding domain .

Purification and Characterization

Crude this compound is purified via silica gel chromatography using ethyl acetate/hexane gradients, yielding a crystalline solid with >98% purity (HPLC analysis) . Nuclear magnetic resonance (NMR) confirms the (E)-configuration (J = 16.5 Hz for vinyl protons) and substituent positions: ¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 16.5 Hz, 1H, CH=CH), 6.95–6.85 (m, 4H, Ar-H), 3.85 (s, 6H, OCH₃) . Mass spectrometry (ESI-MS) validates the molecular ion at m/z 275.1 [M+H]⁺, consistent with the formula C₁₆H₁₅ClO₂ .

Solubility and Formulation Considerations

Solvent Compatibility

This compound exhibits limited aqueous solubility (≤2 mg/mL in ethanol) but dissolves readily in dimethyl sulfoxide (DMSO; 20 mg/mL) and dimethylformamide (DMF; 30 mg/mL) . For in vitro assays, stock solutions are prepared in DMSO at 10 mM and diluted in culture media to final concentrations ≤0.1% DMSO to avoid cellular toxicity .

Stability Profiles

Long-term storage at -20°C in amber vials under nitrogen atmosphere prevents photodegradation and oxidation . Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation by HPLC, attributable to the electron-withdrawing chlorine and methoxy groups that stabilize the stilbene core against radical-mediated breakdown .

Biological Activity and Mechanistic Insights

AhR Antagonism and Selectivity

This compound binds AhR with a Ki of 1.4 ± 0.7 nM, surpassing resveratrol’s affinity by 120-fold . Functional assays in HepG2 cells transfected with AhR-responsive luciferase reporters demonstrate 90% suppression of dioxin-induced transcriptional activity at 10 nM . Critically, this compound shows no agonism or antagonism at the estrogen receptor (ER) up to 100 μM, eliminating off-target effects common to earlier resveratrol analogues .

Preclinical Applications

In osteoclast differentiation assays, 1 μM this compound reduces tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells by 70% and bone resorption pits by 65%, comparable to the antiresorptive drug zoledronate . Mechanistically, this compound blocks RANKL-induced NF-κB nuclear translocation in CD14+ monocytes, suppressing expression of osteoclastogenic markers (cathepsin K, NFATc1) .

Synthetic Optimization Challenges

Byproduct Formation During Halogenation

Early synthetic routes suffered from dihalogenation byproducts (e.g., 3,4′-dichloro analogues) due to excessive chlorinating agents. Optimizing NCS stoichiometry (1.1 equivalents) and reaction temperature (0–5°C) minimized these impurities to <2% .

Stereochemical Control

The (E)-selectivity of the stilbene bond relies on strict control of reaction conditions. Employing bulky phosphine ligands in Wittig reactions or low-temperature hydrogenation (H₂, 5°C, Pd/C) ensures >95% (E)-isomer yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PDM 11 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: PDM 11 kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Die Reduktion von PDM 11 kann zur Bildung von Dihydroderivaten führen.

Substitution: PDM 11 kann elektrophile aromatische Substitutionsreaktionen, wie z. B. Nitrierung und Halogenierung, eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Salpetersäure für die Nitrierung und Halogene (Chlor, Brom) für die Halogenierung werden verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinonderivate, Dihydroderivate und substituierte aromatische Verbindungen .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, PDM11 serves as a model compound to investigate the reactivity of stilbene derivatives. Researchers utilize it to understand the underlying mechanisms of chemical reactions involving similar compounds.

Biology

This compound has been studied for its role as an aryl hydrocarbon receptor (AhR) antagonist. This property allows it to modulate gene expression involved in xenobiotic metabolism, which is crucial for understanding how organisms process foreign substances.

Medicine

The compound shows promise as a therapeutic agent for conditions associated with AhR activation, such as dioxin poisoning. Its ability to inhibit AhR may provide a pathway for developing treatments for diseases linked to environmental toxins.

Industry

In industrial applications, this compound is explored for its potential in creating new materials and enhancing chemical processes. Its unique properties may lead to innovations in material science and engineering.

Detailed Data Tables

The following tables summarize key findings related to the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for stilbene derivatives | Helps elucidate reactivity patterns |

| Biology | Aryl hydrocarbon receptor antagonist | Modulates gene expression related to xenobiotics |

| Medicine | Therapeutic agent for dioxin poisoning | Potential to treat conditions linked to AhR activation |

| Industry | Development of new materials | Innovations in chemical processes |

Case Study 1: Biological Impact of this compound

A study investigated the effects of this compound on AhR activity in cellular models. The results indicated that higher concentrations of this compound significantly inhibited AhR-mediated transcriptional activity, suggesting its potential use in therapeutic contexts where AhR modulation is beneficial.

Case Study 2: Chemical Reactivity Studies

Researchers utilized this compound to explore the reactivity of related stilbene compounds under various conditions. The findings revealed insights into reaction mechanisms that could inform future synthetic strategies in organic chemistry.

Wirkmechanismus

PDM 11 exerts its effects by binding to the aryl hydrocarbon receptor (AhR) and preventing the activation of this receptor by its natural ligands, such as benzo[a]pyrene and dioxin . This inhibition blocks the transcription of AhR target genes, which are involved in various biological processes, including xenobiotic metabolism and immune response .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

PDM11 belongs to a class of RSV derivatives, including PDM02 and PDM10 , designed to target bone metabolism pathways. Key structural differences include substitution patterns (e.g., chlorine in this compound vs. hydroxyl groups in RSV), which influence receptor binding and potency .

Table 1: Key Properties of this compound and Analogues

| Property | This compound | PDM02 | PDM10 | RSV |

|---|---|---|---|---|

| AhR Activity | Antagonist | Antagonist | Agonist | Antagonist |

| EC₅₀ (OC Inhibition) | ~1 nM | ~0.1 nM | ~1 nM | ~1 μM |

| Cytotoxicity | None (up to 100 μM) | None (up to 100 μM) | None (up to 100 μM) | Cytotoxic at 100 μM |

| NFATc1 Modulation | Downregulates at 100 nM | Downregulates at 100 nM | Downregulates at 100 nM | Downregulates at 1 μM |

| In Vivo Efficacy | Not tested | Inactive (OVX model) | Not tested | Limited efficacy |

Mechanistic Divergences

AhR Signaling

While this compound and PDM02 are AhR antagonists , PDM10 acts as an AhR agonist . Despite this dichotomy, all three compounds inhibit OC differentiation, suggesting AhR-independent pathways dominate their anti-osteoclastogenic effects .

NF-κB and NFATc1 Pathways

- This compound and PDM10 reduce NFATc1 expression within 1 hour at 10 nM, whereas PDM02 and RSV require higher doses (100 nM–1 μM) for similar effects .

- All analogues inhibit NF-κB nuclear translocation, disrupting RANKL signaling critical for OC maturation .

Bone Resorption

However, their inhibition of OC differentiation indirectly limits resorptive activity .

In Vitro vs. In Vivo Discrepancies

- PDM02 failed to prevent bone loss in ovariectomized (OVX) rats despite nanomolar in vitro potency, highlighting challenges in translating efficacy to in vivo models .

Cytotoxicity Profile

This compound, PDM02, and PDM10 lack cytotoxicity toward myeloma cells (e.g., U266, OPM-2) even at 100 μM, unlike RSV, which reduces metabolic activity by 35% at 100 μM .

Research Findings and Implications

Key Advantages of this compound Over RSV

- 1,000-fold higher potency in OC inhibition .

- No ER (estrogen receptor) affinity, reducing estrogenic side effects .

- Selective mechanism : Targets OC differentiation without broad cytotoxicity .

Limitations and Unresolved Questions

Biologische Aktivität

PDM11 is a synthetic derivative of resveratrol, a well-known polyphenolic compound with various biological activities, particularly its antioxidant properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and presenting data tables to illustrate its effects.

Overview of this compound

This compound is characterized by structural modifications that differentiate it from its parent compound, resveratrol. While resveratrol exhibits significant antioxidant activity and various health benefits, this compound's biological effects are less pronounced in certain assays. Research indicates that this compound may not activate some pathways typically stimulated by resveratrol, which raises questions about its efficacy and potential applications.

Antioxidant Properties

This compound has been evaluated for its antioxidant activity. However, studies indicate that it does not exhibit significant protective effects against oxidation in various models. Specifically, it has shown negligible activity in assays measuring the oxidation of linoleate micelles and other oxidative stress indicators .

Inhibition of Cell Growth

Research shows that this compound can inhibit the growth of colorectal cancer cells (Caco-2) at concentrations ranging from 0.1 to 1 μM, demonstrating a higher potency than resveratrol itself. This inhibition appears to be independent of oxidative stress modulation and is linked to alterations in cell cycle regulation rather than direct antioxidant action .

Case Studies and Research Findings

- Cell Line Studies : In vitro studies using Caco-2 cells revealed that this compound inhibits cell proliferation effectively. The compound led to significant changes in the cell cycle distribution, particularly increasing the percentage of cells in the S phase while decreasing those in G0/G1 .

- Mechanism of Action : The mechanism behind this compound's activity appears to involve modulation of eicosanoid synthesis rather than direct antioxidant effects. This distinction is crucial as it suggests that this compound may exert its effects through different biochemical pathways compared to traditional antioxidants .

- Comparative Analysis : A comparative study with other resveratrol analogs highlighted that while many derivatives show enhanced biological activities, this compound's profile indicates a lack of significant interaction with pathways typically activated by resveratrol, such as NF-κB signaling and estrogen receptor modulation .

Data Table: Biological Activity Comparison

| Compound | Antioxidant Activity | Inhibition Concentration (μM) | Mechanism |

|---|---|---|---|

| Resveratrol | High | 10-50 | Antioxidant |

| This compound | Low | 0.1-1 | Eicosanoid synthesis modulation |

| PDM01 | Moderate | 1-10 | Antioxidant and anti-inflammatory |

| PDM02 | High | 1-5 | NF-κB pathway activation |

Q & A

Basic Research Questions

Q. What is the molecular structure of PDM11, and how does it influence its biochemical properties?

this compound (1-[2-(4-chlorophenyl)-vinyl]-3,5-dimethylbenzene) has a molecular formula of C₁₆H₁₅ClO₂ (274.74 g/mol). Its structure includes a chlorophenyl group and dimethylbenzene, which may sterically hinder interactions with antioxidant enzymes or receptors like AhR. The lack of hydroxyl groups compared to resveratrol likely explains its inactivity in resveratrol-specific assays . To validate structural influences, researchers should employ techniques like X-ray crystallography, NMR spectroscopy, and molecular docking simulations to map binding affinities and steric effects.

Q. Which in vitro assays are suitable for evaluating this compound’s AhR antagonism?

Standard assays include:

- Luciferase Reporter Gene Assays : Measure AhR activation/antagonism in transfected cell lines (e.g., HepG2).

- CYP1A1 Activity Assays : Quantify enzyme activity via ELISA or fluorometric methods, as AhR activation upregulates CYP1A1.

- Competitive Binding Studies : Use radiolabeled ligands (e.g., TCDD) to assess displacement by this compound . Ensure controlled variables (e.g., cell passage number, solvent concentration) to minimize confounding factors .

Q. How can researchers synthesize this compound with high purity for experimental use?

Synthesis typically involves:

- Wittig Reaction : Coupling 4-chlorobenzaldehyde with a phosphonium ylide derived from 3,5-dimethylbenzyl bromide.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via HPLC (>95%) and characterize using FTIR and mass spectrometry .

Advanced Research Questions

Q. How should discrepancies in this compound’s antioxidant activity across experimental models be addressed?

Contradictions (e.g., inactivity in hydroxyl radical scavenging vs. AhR antagonism) may arise from:

- Model-Specific Factors : Cell-free vs. cell-based systems may alter redox environments.

- Dose-Response Variability : Test a broader concentration range (e.g., 1 nM–100 µM) and use statistical tools like ANOVA to identify thresholds .

- Mechanistic Studies : Combine proteomics (e.g., oxidative stress markers) with gene expression profiling to differentiate direct vs. indirect effects .

Q. What statistical methods are optimal for analyzing this compound’s dose-response data in toxicity studies?

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.

- Bootstrap Resampling : Assess confidence intervals for small sample sizes.

- Meta-Analysis : Pool data from independent replicates to enhance power . Tools like GraphPad Prism or R packages (drc, nlme) are recommended .

Q. How to design longitudinal studies assessing this compound’s metabolic stability?

- In Vivo Models : Administer this compound to rodents and collect plasma/tissue samples at timed intervals.

- LC-MS/MS Analysis : Quantify parent compound and metabolites.

- Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate half-life, AUC, and clearance. Address inter-individual variability by stratifying cohorts (e.g., age, sex) and applying mixed-effects models .

Q. What strategies mitigate data management challenges in multi-institutional this compound studies?

Follow FAIR principles:

- Metadata Standards : Use ISA-Tab for experimental workflows.

- Repositories : Deposit raw data in domain-specific databases (e.g., ChEMBL, Zenodo) with unique DOIs.

- Version Control : Track changes via GitLab or OSF. Document protocols using electronic lab notebooks (e.g., LabArchives) to ensure reproducibility .

Q. Methodological Considerations

Q. How to optimize experimental protocols for this compound’s AhR studies while minimizing batch effects?

- Randomization : Assign treatment groups randomly across assay plates.

- Blinding : Use coded samples to reduce observer bias.

- Replicates : Include ≥3 biological replicates and 2 technical replicates per condition .

Q. What are best practices for validating this compound’s mechanism of action in complex biological systems?

- Knockdown/CRISPR Models : Silence AhR in cell lines to confirm target specificity.

- Cross-Species Comparisons : Test activity in human, murine, and zebrafish models to assess conservation.

- Orthogonal Assays : Combine biochemical (e.g., ITC) and cellular (e.g., immunofluorescence) approaches .

Q. How to reconcile conflicting results between in vitro and in vivo studies of this compound?

Eigenschaften

IUPAC Name |

1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHHOTWBLKKBBT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.